

A Technical Guide to the Physical Properties of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybenzylamine

Cat. No.: B130926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling and melting points of **3-Methoxybenzylamine** (CAS No: 5071-96-5), a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its key physical properties, details the experimental methodologies for their determination, and offers a logical workflow for assessing compound purity.

Quantitative Data Summary

The physical properties of **3-Methoxybenzylamine** are summarized in the table below. It is important to note that while this compound is typically supplied as a liquid at ambient temperature, a calculated melting point is available in the literature.

Property	Value	Conditions
Boiling Point	238.3 °C	at 760 mmHg
140 °C	at 37 mmHg[1]	
Melting Point	51.2 °C	(Calculated via Joback Method)[2]
Appearance	Colorless to light yellow liquid	

Note: The reported melting point is a calculated value.^[2] **3-Methoxybenzylamine** is consistently described and supplied as a liquid, suggesting its melting point is below standard room temperature.

Experimental Protocols

The determination of a compound's boiling and melting points are fundamental techniques for identification and purity assessment. The following sections detail the standard methodologies for these measurements.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[3] A common and efficient technique for this measurement, especially for small sample volumes, is the capillary method using a Thiele tube or a modern melting point apparatus.

Apparatus:

- Thiele tube or melting point apparatus
- Thermometer
- Small test tube (e.g., a fusion tube)
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil)
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- A small quantity (a few milliliters) of **3-Methoxybenzylamine** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

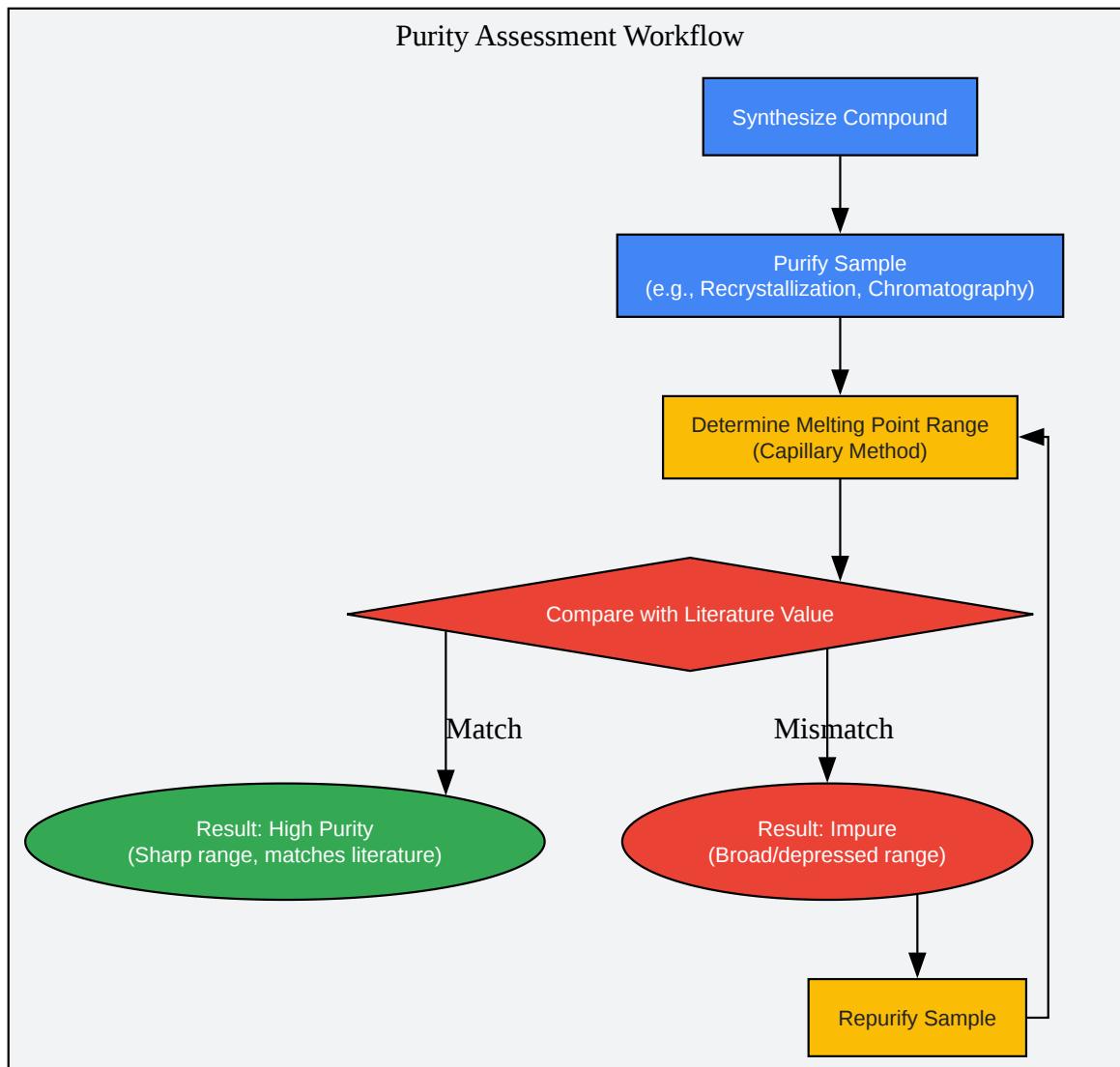
- The test tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- This assembly is then immersed in a heating bath, such as the oil in a Thiele tube.
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.
- The heat source is removed, and the liquid is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Melting Point Determination (Capillary Method)

For crystalline solids, the melting point is the temperature at which the material transitions from a solid to a liquid state. A sharp melting point range is a key indicator of high purity. While **3-Methoxybenzylamine** is a liquid, this method is critical for its solid derivatives or for assessing synthesized batches that may solidify due to impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup
- Thermometer
- Capillary tubes (sealed at one end)
- Solid sample (finely powdered)


Procedure:

- A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the sealed bottom.

- The packed capillary tube is placed into the heating block of a melting point apparatus or attached to a thermometer for use in a Thiele tube.
- The sample is heated rapidly to a temperature just below the expected melting point.
- The rate of heating is then reduced significantly (e.g., 1-2 °C per minute) to allow for accurate observation.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
- A pure compound will exhibit a sharp melting range (typically 0.5-1.0 °C). Impurities tend to depress the melting point and broaden the melting range.

Purity Assessment Workflow

The determination of physical constants like the melting point is a foundational step in the workflow for assessing the purity of a synthesized chemical compound. The following diagram illustrates this logical process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxybenzylamine | 5071-96-5 [chemicalbook.com]
- 2. chemeo.com [chemeo.com]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Methoxybenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130926#3-methoxybenzylamine-boiling-point-and-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com